Ethyl 4-methyl-3-(nitromethyl)pentanoate
Description
Properties
IUPAC Name |
ethyl 4-methyl-3-(nitromethyl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-14-9(11)5-8(7(2)3)6-10(12)13/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEJYHSKLDEJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C[N+](=O)[O-])C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274956 | |
| Record name | Ethyl 4-methyl-3-(nitromethyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128013-62-7 | |
| Record name | Ethyl 4-methyl-3-(nitromethyl)pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128013-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methyl-3-(nitromethyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes to Ethyl 4-Methyl-3-(nitromethyl)pentanoate
General Procedure for γ-Nitro Esters via Nitro-Aldol Reaction
The most widely documented method involves a two-step nitro-aldol reaction, as described in ACS Omega (2019).
Step 1: Formation of γ-Nitro Esters
A mixture of ethyl 4-methylpent-2-enoate (8.0 mmol) and nitromethane (29.4 mmol, 2.0 equiv) in anhydrous acetonitrile (4.2 mL) is cooled to −10°C. Under argon, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 7.4 mmol, 0.5 equiv) is added dropwise, followed by warming to room temperature and stirring for 16 hours. The reaction is concentrated, and the crude product is purified via flash chromatography (hexanes/ethyl acetate, 9:1) to yield this compound as a colorless oil (50% yield).
Critical Parameters:
- Solvent: Anhydrous acetonitrile ensures optimal solubility and minimizes side reactions.
- Base: DBU facilitates deprotonation of nitromethane, enhancing nucleophilicity.
- Temperature: A controlled warming profile prevents exothermic side reactions.
Reaction Equation:
$$
\text{Ethyl 4-methylpent-2-enoate} + \text{CH}3\text{NO}2 \xrightarrow{\text{DBU, MeCN}} \text{this compound}
$$
Alternative Pathways and Comparative Analysis
While the nitro-aldol route is predominant, patents and supplementary literature suggest indirect methods:
Alkylation of Nitroalkanes
A patent (WO2012032528A2) describes alkylation using isobutyl bromide under basic conditions (K$$2$$CO$$3$$, DMF, 80–85°C). Though not directly applied to this compound, this method highlights the feasibility of nitro-group introduction via SN2 mechanisms.
Elimination Reactions
The RSC protocol for related isoxazoles employs methanesulfonyl chloride and triethylamine to eliminate hydroxyl groups, forming alkenes. Adapting this to γ-nitro esters could theoretically enable nitro-group retention while modifying the ester backbone, though empirical data are lacking.
Reaction Optimization and Yield Enhancement
Solvent and Base Screening
The choice of solvent and base significantly impacts yield:
| Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetonitrile | DBU | 50 | >95 |
| Tetrahydrofuran | KOtBu | 32 | 88 |
| Dichloromethane | Et$$_3$$N | 18 | 75 |
Key Findings:
Characterization and Analytical Data
Spectroscopic Properties
- IR (KBr): 1725 cm$$^{-1}$$ (ester C=O), 1550 cm$$^{-1}$$ (NO$$2$$ asymmetric stretch), 1375 cm$$^{-1}$$ (NO$$2$$ symmetric stretch).
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 4.12 (q, 2H, J = 7.1 Hz, OCH$$2$$), 2.85–2.70 (m, 2H, CH$$2$$NO$$2$$), 2.45–2.30 (m, 1H, CH(CH$$3$$)), 1.25 (t, 3H, J = 7.1 Hz, CH$$3$$), 1.05 (d, 6H, J = 6.8 Hz, (CH$$3$$)$$2$$).
- Rf: 0.62 (hexanes/ethyl acetate, 1:1).
Applications in Organic Synthesis
Precursor to Trifluoroacetylated Amino Acids
Reduction of the nitro group (NiCl$$2$$/NaBH$$4$$) yields γ-amino esters, which are acylated with trifluoroacetic anhydride (TFAA) to form N-trifluoroacetyl derivatives.
Representative Transformation:
$$
\text{this compound} \xrightarrow{\text{NiCl}2/\text{NaBH}4} \text{γ-Amino ester} \xrightarrow{\text{TFAA}} \text{N-Trifluoroacetyl amino acid}
$$
Cyclization to Heterocycles
Under acidic conditions, γ-nitro esters undergo cyclization to pyrrolidines or pyrazines, though specific studies on this compound remain unpublished.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-(nitromethyl)pentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 4-methyl-3-(nitromethyl)pentanoic acid and ethanol.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) under mild pressure and temperature.
Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products Formed
Hydrolysis: 4-methyl-3-(nitromethyl)pentanoic acid and ethanol.
Reduction: 4-methyl-3-(aminomethyl)pentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methyl-3-(nitromethyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-(nitromethyl)pentanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The nitro group can be reduced to an amine, which may further participate in biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Esters
Structural and Physicochemical Properties
The table below compares key properties of ethyl 4-methyl-3-(nitromethyl)pentanoate with ethyl pentanoate and other related esters:
*log P (octanol-water partition coefficient) estimated using group contribution methods. †Lower log P due to nitro group’s hydrophilicity. ‡No experimental data available; nitro groups typically increase boiling points due to polarity.
Key Observations :
- The nitro group in this compound reduces hydrophobicity (log P ~1.8 vs. ~2.5 for ethyl pentanoate), affecting solubility and matrix interactions .
- Branched chains and nitro substituents may hinder enzymatic degradation compared to linear esters like ethyl pentanoate .
Ethyl Pentanoate :
- Flavor and Fragrance : Dominates in alcoholic beverages (e.g., baijiu, beer) with apple-like aromas .
- Biofuel : Studied for combustion properties; exhibits laminar burning velocities of 35–40 cm/s at 1 atm .
This compound :
Combustion and Stability
- Ethyl Pentanoate: Stable oxidation kinetics in jet-stirred reactors; forms CO, CO₂, and aldehydes as primary byproducts .
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